molecular formula C7H4ClFN2O B6256672 7-chloro-5-fluoro-1,3-benzoxazol-2-amine CAS No. 1248793-15-8

7-chloro-5-fluoro-1,3-benzoxazol-2-amine

Cat. No.: B6256672
CAS No.: 1248793-15-8
M. Wt: 186.57 g/mol
InChI Key: YITNXYQUTPOGQL-UHFFFAOYSA-N
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Description

7-chloro-5-fluoro-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzene ring fused to an oxazole ring, with chlorine and fluorine substituents at the 7 and 5 positions, respectively. It has a molecular formula of C7H4ClFN2O and a molecular weight of 186.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-fluoro-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminophenol with appropriate chlorinated and fluorinated reagents. One common method involves the reaction of 2-aminophenol with 7-chloro-5-fluoro-2-nitrobenzene under reducing conditions to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-fluoro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

7-chloro-5-fluoro-1,3-benzoxazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-1,3-benzoxazol-2-amine
  • 5-fluoro-1,3-benzoxazol-2-amine
  • 7-chloro-5-methyl-1,3-benzoxazol-2-amine

Uniqueness

7-chloro-5-fluoro-1,3-benzoxazol-2-amine is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds .

Properties

CAS No.

1248793-15-8

Molecular Formula

C7H4ClFN2O

Molecular Weight

186.57 g/mol

IUPAC Name

7-chloro-5-fluoro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C7H4ClFN2O/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11)

InChI Key

YITNXYQUTPOGQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)F

Purity

95

Origin of Product

United States

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